3-Ethynyl-N-(2-methoxyethyl)-benzamide
Description
Properties
IUPAC Name |
3-ethynyl-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-10-5-4-6-11(9-10)12(14)13-7-8-15-2/h1,4-6,9H,7-8H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFKCISKQKQVFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC(=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Amidation
A widely adopted method involves converting 3-ethynylbenzoic acid to its corresponding acid chloride, followed by reaction with 2-methoxyethylamine. This approach mirrors protocols described in pharmaceutical syntheses of analogous benzamides.
Procedure :
-
Chlorination : 3-Ethynylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane at 0–5°C for 2 hours. Excess reagent is removed under reduced pressure to yield 3-ethynylbenzoyl chloride.
-
Amine Coupling : The acid chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of 2-methoxyethylamine and pyridine (base) at 15–20°C. The reaction is stirred for 2 hours, after which the product is extracted with methylene chloride and purified via recrystallization from ethyl acetate/hexane mixtures.
Key Data :
Carbodiimide-Based Coupling
Alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid. This strategy avoids handling reactive acid chlorides and is suitable for sensitive substrates.
Procedure :
-
Activation : 3-Ethynylbenzoic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are combined in dimethylformamide (DMF) at 0°C for 30 minutes.
-
Amine Addition : 2-Methoxyethylamine (1.5 equiv) is added, and the mixture is stirred at room temperature for 12 hours. The product is isolated via aqueous workup (ethyl acetate extraction) and column chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | EDC/HOBt | |
| Solvent | Dimethylformamide (DMF) | |
| Reaction Time | 12 hours | |
| Yield | 70–75% |
Introducing the Ethynyl Group: Methodological Considerations
The ethynyl group at the aromatic ring’s third position is introduced via Sonogashira coupling or alkynylation of pre-functionalized intermediates .
Sonogashira Coupling
This palladium-catalyzed reaction couples a halogenated benzamide precursor with a terminal alkyne. For example, 3-bromo-N-(2-methoxyethyl)-benzamide reacts with trimethylsilylacetylene (TMSA) under catalytic conditions.
Procedure :
-
Catalytic System : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and PPh₃ (10 mol%) in triethylamine (TEA)/THF (1:1).
-
Reaction : 3-Bromo-N-(2-methoxyethyl)-benzamide (1 equiv) and TMSA (1.2 equiv) are heated at 60°C for 8 hours. Desilylation with K₂CO₃ in methanol yields the terminal alkyne.
Key Data :
Direct Alkynylation of Diazonium Salts
A less common but efficient method involves diazotization of 3-aminobenzamide derivatives followed by reaction with ethynylating reagents. This approach, inspired by benzotriazinone syntheses, offers regioselectivity but requires careful handling of diazonium intermediates.
Procedure :
-
Diazotization : 3-Amino-N-(2-methoxyethyl)-benzamide is treated with NaNO₂ and p-tosic acid in aqueous HCl at 0°C.
-
Alkynylation : The diazonium salt is reacted with ethynyltrimethylsilane in the presence of Cu(I) catalysts, followed by desilylation.
Key Data :
Purification and Analytical Validation
Post-synthetic purification is critical due to the compound’s propensity for alkyne oligomerization. Methods include:
Solvent Extraction and Recrystallization
Crude products are extracted with methylene chloride to remove polar impurities, followed by recrystallization from ethyl acetate/hexane (3:1). This achieves >98% purity, as confirmed by HPLC.
Chromatographic Techniques
Silica gel chromatography (hexane/ethyl acetate gradient) resolves residual coupling agents and byproducts. Ultra-performance liquid chromatography (UPLC) with a C18 column validates purity, showing a single peak at λ = 254 nm.
Optimization Strategies and Challenges
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-N-(2-methoxyethyl)-benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.
Substitution: The ethynyl and methoxyethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Ethynyl-N-(2-methoxyethyl)-benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Ethynyl-N-(2-methoxyethyl)-benzamide involves its interaction with specific molecular targets and pathways. The ethynyl and methoxyethyl groups play a crucial role in its reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent Effects on Physicochemical Properties
The following table compares substituents, molecular weights, and key properties of 3-Ethynyl-N-(2-methoxyethyl)-benzamide with analogous compounds from the evidence:
Key Observations :
- Electronic Effects : The ethynyl group (electron-withdrawing) in the target compound contrasts with methyl (electron-donating) in or methoxy groups in , which may alter reactivity in metal-catalyzed reactions or binding interactions.
- Solubility : The 2-methoxyethyl group, shared with the 2-chloro derivative in , likely improves aqueous solubility compared to hydrophobic N-aryl substituents (e.g., ).
- Biological Relevance : Compounds with methoxyethyl or hydroxyalkyl N-substituents (e.g., ) are often explored for drug design due to balanced lipophilicity and hydrogen-bonding capacity.
Spectroscopic Characterization
While spectral data for the target compound are unavailable, analogous benzamides in the evidence were characterized using:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Ethynyl-N-(2-methoxyethyl)-benzamide?
- The compound can be synthesized via a two-step process: (1) activation of the carboxylic acid group (e.g., 3-ethynylbenzoic acid) using thionyl chloride to form the acid chloride, followed by (2) coupling with 2-methoxyethylamine in the presence of a base like pyridine. Critical parameters include reaction temperature (0–25°C) and stoichiometric ratios to minimize side products . For analogs, Pd/C-catalyzed hydrogenation or coupling reactions under inert atmospheres are often employed to preserve the ethynyl group .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Key techniques include:
- IR spectroscopy : To confirm the presence of amide (C=O stretch ~1638–1680 cm⁻¹) and ethynyl (C≡C stretch ~2100–2260 cm⁻¹) groups .
- NMR (¹H and ¹³C) : For structural elucidation of the methoxyethyl sidechain (δ ~3.3–3.6 ppm for OCH₂CH₂O) and aromatic/ethynyl protons .
- Mass spectrometry (MS) : To verify molecular weight (e.g., via ESI-TOF) and fragmentation patterns .
- Elemental analysis : To validate purity (e.g., C, H, N, O percentages within ±0.3% of theoretical values) .
Q. How can researchers screen this compound for preliminary biological activity?
- In vitro assays : Use cell-based models (e.g., ischemia/reperfusion injury in cardiomyocytes) to assess cytoprotective effects via infarct size reduction (measured by TTC staining) .
- Enzyme inhibition studies : For example, evaluate inhibition of poly(ADP-ribose) synthetase or viral proteases (e.g., SARS-CoV-2 PLpro) using fluorescence-based assays .
Advanced Research Questions
Q. What structural features of this compound influence its bioactivity?
- Ethynyl group : Enhances metabolic stability and π-π stacking interactions in enzyme binding pockets (e.g., PLpro inhibition via benzamide-Gln269 hydrogen bonding) .
- Methoxyethyl sidechain : Modulates solubility and pharmacokinetics. Substitution with bulkier groups (e.g., phenyl, isopentyl) in analogs can alter potency and selectivity .
- SAR trends : N-Alkyl substituents (e.g., ethyl, butyl) on benzamide analogs show variable toxicity profiles (LD₅₀ values) in pest management studies, with N-butyl derivatives being more toxic than N-phenyl .
Q. How can crystallographic challenges during structural refinement be resolved?
- Data collection : Use high-resolution synchrotron X-ray sources to resolve disordered ethynyl or methoxyethyl moieties.
- Software tools : SHELXL for small-molecule refinement (e.g., handling twinning or anisotropic displacement parameters) and Mercury for void analysis/packing similarity .
- Polymorphism screening : Monitor crystallization conditions (solvent, temperature) to isolate the most stable polymorph, as seen in benzamide’s monoclinic vs. rhombic forms .
Q. What mechanistic insights exist for copper-mediated C-H functionalization of similar benzamides?
- Under basic conditions, Cu(II) facilitates directed C-H methoxylation/chlorination via organometallic pathways (e.g., N-(8-quinolinyl)benzamide). Under acidic conditions, single-electron-transfer (SET) mechanisms dominate, leading to non-directed chlorination .
- Computational studies (DFT) can predict regioselectivity and optimize reaction conditions (e.g., pH, ligand choice) for ethynyl-group compatibility .
Q. How does polymorphism impact the compound’s physicochemical properties?
- Polymorphs (e.g., monoclinic vs. tetragonal) exhibit differences in melting points, solubility, and dissolution rates, affecting bioavailability. Stability studies (DSC/TGA) and slurry experiments are critical for identifying the thermodynamically stable form .
Q. What strategies mitigate off-target effects in metabolic studies?
- Dose optimization : For poly(ADP-ribose) synthetase inhibition, use 3-aminobenzamide at ≤50 μM to avoid confounding effects on glucose metabolism or DNA synthesis .
- Selectivity profiling : Screen against related enzymes (e.g., GPR84 antagonists) using radioligand binding assays to confirm target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
